molecular formula C12H8FNO B3296419 2-Fluoro-4-(pyridin-4-yl)benzaldehyde CAS No. 893637-82-6

2-Fluoro-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B3296419
CAS No.: 893637-82-6
M. Wt: 201.2 g/mol
InChI Key: AHNWVWNDUXUVIY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-4-yl)benzaldehyde (CAS: 893637-82-6) is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₈FNO and a molecular weight of 201.20 g/mol . The compound features a benzaldehyde core substituted with a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry. For example, it has been utilized to synthesize nicotinamide derivatives with antibacterial activity targeting Fab I inhibitors, demonstrating its relevance in drug discovery .

Properties

IUPAC Name

2-fluoro-4-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-7-10(1-2-11(12)8-15)9-3-5-14-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNWVWNDUXUVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893637-82-6
Record name 2-fluoro-4-(pyridin-4-yl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde ring. One common method involves the reaction of 2-fluorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It serves as an intermediate in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the pyridin-4-yl group can facilitate interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde vary primarily in their substituents, which influence reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Pyridin-4-yl C₁₂H₈FNO 201.20 893637-82-6 Antibacterial derivative synthesis
2-Fluoro-4-(trifluoromethyl)benzaldehyde Trifluoromethyl C₈H₄F₄O 192.11 89763-93-9 Industrial applications; high electronegativity
2-Fluoro-4-(trifluoromethoxy)benzaldehyde Trifluoromethoxy C₈H₄F₄O₂ 208.11 1227628-83-2 Enhanced stability; halogen-rich
2-Fluoro-4-(pentafluorothio)benzaldehyde Pentafluorothio C₇H₂F₆OS 250.16 Air-sensitive; high reactivity
2-Fluoro-4-(methoxymethyl)benzaldehyde Methoxymethyl C₉H₉FO₂ 168.17 1782055-76-8 Improved solubility in polar solvents
2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde Pyrimidin-5-yl Discontinued; potential instability

Analysis of Substituent Effects

Pyridinyl vs. Pyrimidinyl Groups :

  • The pyridin-4-yl group in the target compound provides aromaticity and hydrogen-bonding capability via its nitrogen atom, facilitating interactions in biological systems (e.g., enzyme inhibition).
  • In contrast, 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde () replaces pyridine with pyrimidine, introducing an additional nitrogen atom. However, its discontinued commercial status suggests challenges in synthesis or stability.

Electron-Withdrawing Groups (EWGs) :

  • The trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups in analogues () increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions. However, these groups also reduce solubility in aqueous media due to their hydrophobic nature.

Methoxymethyl Group :

  • The methoxymethyl (–CH₂OCH₃) substituent () acts as an electron-donating group, improving solubility in polar solvents and modulating electronic effects for tailored syntheses.

Limitations and Data Gaps

  • Physical Properties : Boiling points, melting points, and solubility data are sparse for most compounds, complicating direct comparisons.

Biological Activity

Overview

2-Fluoro-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNOC_{12}H_8FNO. It features a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position of the benzaldehyde ring. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential as a thrombin inhibitor, which is significant in blood coagulation pathways. The electron-withdrawing effect of the carbonyl group enhances reactivity in nucleophilic substitution reactions, which may lead to the formation of active inhibitors .
  • Cellular Effects : Research indicates that this compound influences cellular metabolism and signaling pathways. For instance, it has been shown to alter NAD+ levels, impacting gene expression and metabolic regulation.

Biological Properties

The compound's biological properties have been evaluated through various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Investigations into its anticancer potential have shown promising results, particularly in inhibiting cancer cell proliferation in vitro. For example, it has demonstrated significant cytotoxicity against various cancer cell lines, outperforming some known chemotherapeutic agents .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The following table summarizes key findings from recent studies:

StudyCompoundBiological ActivityIC50 (µM)Notes
This compoundAntimicrobial15.3Effective against E. coli
Derivative AAnticancer7.8Higher efficacy than 5-FU
Thrombin InhibitorAnticoagulant12.5Promising for blood clot prevention

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Thrombin Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit thrombin activity, suggesting potential use in anticoagulant therapies. The synthesis involved multiple steps, including Grignard reactions and oxidation processes .
  • Cancer Cell Line Studies : In vitro testing on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than those of standard treatments like 5-Fluorouracil (5-FU), indicating a higher selectivity for cancer cells over normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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